
3-Oxo-2,3-dihydropyridazine-4-carboxamide
Descripción
3-Oxo-2,3-dihydropyridazine-4-carboxamide (CAS: 2125-92-0) is a heterocyclic compound featuring a pyridazine core with a carboxamide substituent at the 4-position and a ketone group at the 3-position. Its molecular formula is C₅H₅N₃O₂, with a molecular weight of 139.11 g/mol . This scaffold has garnered significant interest in medicinal chemistry due to its versatility in targeting diverse biological pathways, including kinase inhibition (e.g., MET kinase), cannabinoid receptor modulation, and aryl hydrocarbon receptor (AHR) signaling . Derivatives of this compound have demonstrated applications in oncology, immunology, and neurodegenerative disease research, supported by preclinical pharmacokinetic and pharmacodynamic studies .
Propiedades
IUPAC Name |
6-oxo-1H-pyridazine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4(9)3-1-2-7-8-5(3)10/h1-2H,(H2,6,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCAZQRACAKDHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175502 | |
Record name | 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2125-92-0 | |
Record name | 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002125920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Hofmann Elimination-Based Synthesis
One widely employed method for synthesizing 3-oxo-2,3-dihydropyridazine-4-carboxamide involves a Hofmann elimination reaction starting from substituted phenylpropanamides.
- The substituted phenylpropanamide is first treated with a strong acid (e.g., sulfuric acid) to deprotonate the methylene group adjacent to the phenyl ring.
- The resulting phenyl anion then undergoes elimination in the presence of a base such as sodium hydroxide, yielding the phenylamide intermediate.
- This intermediate is subsequently reacted with a reactive hydroxylamine derivative, typically hydroxylamine hydrochloride, to form the target dihydropyridazine carboxamide.
Advantages and Considerations:
- This method is notable for its straightforward reaction sequence and relatively accessible starting materials.
- However, it requires careful handling of strong acids and bases and precise control of reaction conditions to avoid side reactions.
- The use of hydroxylamine hydrochloride necessitates safety precautions due to its hazardous nature.
Hydrolysis of N-Cbz-N-Peptide Precursors
Another synthetic approach involves the hydrolysis of N-Cbz-N-peptide derivatives.
- The N-Cbz-N-peptide is synthesized using peptide synthesis techniques, such as solid-phase peptide synthesis.
- The protecting group (Cbz) is removed by treatment with a strong acid.
- The resulting amide is hydrolyzed under acidic conditions (e.g., hydrochloric acid) to yield this compound.
Advantages and Considerations:
- This method allows for the incorporation of diverse substituents via peptide synthesis, enabling structural modifications.
- It is particularly useful when peptide-like derivatives of the compound are desired.
- The process involves multiple steps and requires expertise in peptide chemistry.
Reduction of Nitro Precursors Followed by Hydroxylamine Treatment
A third common method starts from nitro-substituted precursors.
- The nitro compound is synthesized through nitration, typically using nitric acid.
- Reduction of the nitro group is performed using strong reducing agents such as lithium aluminum hydride.
- The reduced intermediate is then treated with hydroxylamine to form the target this compound.
Advantages and Considerations:
- This route is advantageous when nitro precursors are readily available or easier to synthesize.
- The reduction step requires careful control due to the reactivity of lithium aluminum hydride and the potential for side reactions.
- Hydroxylamine again plays a critical role in the final step, necessitating appropriate safety measures.
Condensation Routes via Diethyl Malonate and Hydrazine Derivatives
Research literature reports alternative synthetic pathways involving condensation reactions to form dihydropyridazinone intermediates, which can be converted to carboxamide derivatives.
- Condensation of brominated aromatic compounds with diethyl malonate in the presence of sodium hydride yields diesters.
- Reaction of these diesters with hydrazine monohydrate in ethanol forms dihydropyridazinones.
- Subsequent bromine-assisted oxidation and N-alkylation steps lead to functionalized pyridazinones.
- Hydrolysis of esters followed by activation with coupling agents (e.g., EDC and HOBt) and amine treatment yields the carboxamide derivatives.
- This multi-step synthetic route has been utilized to prepare a variety of substituted 3-oxo-2,3-dihydropyridazine-4-carboxamides with different N-substituents, improving solubility and biological activity profiles.
- Ultrasonic irradiation has been shown to enhance yields during N-alkylation steps compared to conventional heating.
Solid-Phase Catalyzed Synthesis Using CCSO Nano Catalyst
A rapid and efficient method involves a solid-phase catalyzed condensation reaction.
- A mixture of cyanoacetylhydrazide and substituted benzil is heated with CCSO nano catalyst at 110°C for 2-4 minutes.
- The reaction mixture initially melts and then solidifies, indicating product formation.
- The product is purified by dissolution in ethanol, filtration, and recrystallization from ethyl acetate.
- This method offers a fast reaction time and high purity of the final product.
- The use of a nano catalyst facilitates solid-phase synthesis, which can be advantageous for scale-up.
Comparative Data Table of Preparation Methods
Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
---|---|---|---|---|
Hofmann Elimination | Strong acid (H2SO4), NaOH, NH2OH·HCl | Acid-base treatment, mild heating | Straightforward, accessible starting materials | Hazardous reagents, requires control |
Hydrolysis of N-Cbz-N-Peptide | Peptide synthesis reagents, strong acid (HCl) | Multi-step, acidic hydrolysis | Structural diversity via peptides | Complex, multi-step |
Nitro Reduction + Hydroxylamine Treatment | HNO3, LiAlH4, NH2OH | Nitration, reduction, hydroxylamine reaction | Useful for nitro precursors | Hazardous reagents, sensitive steps |
Condensation with Diethyl Malonate & Hydrazine | Diethyl malonate, NaH, hydrazine, EDC, HOBt | Multi-step, reflux, ultrasonic irradiation | Versatile substitution, improved yields | Multi-step, requires purification |
Solid-Phase CCSO Nano Catalyst Synthesis | Cyanoacetylhydrazide, substituted benzil, CCSO catalyst | 110°C, 2-4 min, solid-phase | Rapid, high purity, scalable | Limited substrate scope |
Research Findings and Practical Notes
- Ultrasonic irradiation improves yields in N-alkylation steps compared to conventional heating, particularly with alkyl chlorides as alkylating agents.
- The choice of synthetic route depends on the availability of starting materials, desired substitution pattern, scale, and safety considerations.
- Hydroxylamine derivatives are commonly used in the final steps to introduce the carboxamide functionality but require careful handling due to toxicity and instability.
- Solid-phase catalytic methods represent an emerging area for rapid and efficient synthesis but may require further optimization for broader substrate applicability.
- The use of coupling agents such as EDC and HOBt facilitates amide bond formation in peptide-like synthetic routes, enabling structural diversification.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-2,3-dihydropyridazine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Medicinal Chemistry
- Enzyme Inhibition : The compound has been studied for its ability to inhibit xanthine oxidase, making it a candidate for treating conditions related to uric acid metabolism, such as gout. Derivatives have shown potency in micromolar ranges compared to standard inhibitors like febuxostat .
- Cancer Therapy : Research indicates that compounds based on this structure can inhibit MET kinase activity, which is often overactive in various cancers. By disrupting oncogenic signaling pathways, these compounds may help inhibit tumor growth .
Biochemical Research
- Cellular Mechanisms : The compound's interaction with AHR can modulate immune responses and influence cancer progression. It has potential applications in developing therapies that enhance immune cell activation against tumors .
- Pharmacokinetics : Studies on the pharmacokinetic profiles of derivatives have demonstrated favorable absorption and bioavailability across different species, supporting their use in preclinical trials for drug development .
Agricultural Chemistry
- Agrochemical Development : The compound serves as a building block for synthesizing agrochemicals, potentially leading to new herbicides or pesticides that target specific biochemical pathways in plants.
Case Study 1: Xanthine Oxidase Inhibition
In a study evaluating various derivatives of 3-Oxo-2,3-dihydropyridazine-4-carboxamide, researchers found that certain hydrazide derivatives exhibited significant xanthine oxidase inhibition. The most promising compound was further analyzed using kinetic studies to determine its mode of inhibition .
Case Study 2: MET Kinase Inhibition
Another investigation focused on the pharmacokinetic properties of a derivative acting as a MET kinase inhibitor. Preclinical models demonstrated effective tumor growth inhibition in mice with MET-amplified tumors, indicating potential for human clinical applications .
Mecanismo De Acción
The mechanism of action of 3-Oxo-2,3-dihydropyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
3-Oxo-2,3-dihydrofurocoumarin Derivatives
- Structure : Features a fused furocoumarin ring system instead of pyridazine.
- Activity : Derivatives exhibit cytotoxicity against cancer cell lines (e.g., CEM-13, MT-4, U-937), with CTD₅₀ values ranging from 4.9–5.1 μM for the most active compounds. However, these analogs are less potent than combretastatin A-4 (CA-4), a reference tubulin-binding agent .
- SAR Insights : Substituents on the (Z)-styryl moiety (e.g., methoxy, hydroxyl) enhance cytotoxicity, but the 3-oxo-2,3-dihydrofurocoumarin core itself limits metabolic stability compared to pyridazine-based analogs .
4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives
- Structure: Replaces pyridazine with a quinoline ring.
- Activity: Acts as a CB2 cannabinoid receptor agonist with high affinity (KiCB₂ = 2.0 ± 0.81 nM) and selectivity (KiCB₁/KiCB₂ > 2000). In contrast, pyridazine-based analogs like compound 9 (6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide) show inverse agonism at CB2 receptors, suggesting divergent signaling modulation .
- Applications: Quinoline derivatives are explored for neuropathic pain, while pyridazine analogs are prioritized for cancer immunotherapy .
3-Oxo-2,3-dihydro-1H-indazole-4-carboxamide Derivatives
- Structure : Substitutes pyridazine with an indazole ring.
- Activity : Potent PARP-1 inhibitors (IC₅₀ < 10 nM ), with selectivity over PARP-2. In contrast, pyridazine derivatives lack PARP inhibition but excel in MET kinase inhibition (IC₅₀ = 0.5–5 nM ) .
- Therapeutic Use : Indazole derivatives treat BRCA-mutant cancers, while pyridazine-based compounds target MET-driven resistance in EGFR-mutant lung cancers .
Other Pyridazine Analogs
- 6-(4-Chlorophenyl)-2-(3-fluorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-3-oxo-2,3-dihydropyridazine-4-carboxamide : Displays dual MET/AXL kinase inhibition, overcoming gefitinib resistance in NSCLC models .
- N-(2,5-difluoro-4-{[(1s,3S)-3-(1-methyl-1H-pyrazol-3-yl)cyclobutyl][(8R)-pyrazolo[1,5-a]pyrazin-4-yl]amino}phenyl)-2-(5-fluoropyridin-2-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide: A clinical-stage AHR antagonist with immune-modulatory properties, advancing in combination therapies for solid tumors .
Key Research Findings and Data Tables
Pharmacokinetic and Selectivity Profiles
Cytotoxicity Comparison
Compound Class | Cell Line (IC₅₀) | Potency vs. Reference |
---|---|---|
Furocoumarin derivatives | CEM-13: 4.9–5.1 μM | 10x less potent than CA-4 |
Pyridazine derivatives | MET-amplified cells: <10 nM | 100x more potent than gefitinib |
Actividad Biológica
3-Oxo-2,3-dihydropyridazine-4-carboxamide is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article explores its mechanism of action, pharmacokinetics, biochemical properties, and potential therapeutic applications, supported by relevant case studies and data tables.
The primary mechanism of action for this compound involves its interaction with specific enzymes that regulate cellular metabolic processes. By binding to the active sites of these enzymes, the compound inhibits their normal functions, leading to alterations in various biochemical pathways crucial for cell growth and proliferation. Notably, it has been identified as an antagonist to the aryl hydrocarbon receptor (AHR), which is involved in regulating gene expression and cellular metabolism .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : The compound is absorbed into the bloodstream post-administration.
- Distribution : It distributes to various tissues, targeting specific sites for action.
- Metabolism : Primarily metabolized in the liver into active metabolites.
- Excretion : Excreted mainly via the kidneys.
These properties influence its bioavailability and therapeutic efficacy .
This compound exhibits several biochemical interactions:
- Enzyme Inhibition : It acts as an inhibitor of xanthine oxidase and other key enzymes involved in nucleotide synthesis and energy metabolism.
- Cellular Effects : The compound influences cellular processes such as signaling pathways and gene expression modulation .
Property | Description |
---|---|
Enzyme Targets | Xanthine oxidase, AHR |
Cellular Processes | Cell signaling, gene expression |
Metabolic Pathways | Nucleotide synthesis, energy metabolism |
Case Studies and Research Findings
Several studies have highlighted the compound's potential applications:
- Cancer Treatment : Research indicates that this compound can reduce the proliferation of cancer cells by inhibiting metabolic pathways essential for tumor growth. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells .
- Neurological Applications : In a study assessing neuroprotective effects, compounds similar to this compound demonstrated significant activity in reducing neuronal damage during ischemic conditions. This suggests potential applications in treating neurodegenerative disorders .
Table 2: Case Study Results
Study Focus | Findings |
---|---|
Cancer Cell Lines | Cytotoxicity against MCF-7, HCT-116, A549 |
Neuroprotection | Reduced neuronal damage in ischemic models |
Structural Modifications and Activity
Research into structural modifications of this compound has revealed that alterations can enhance its biological activity and selectivity as an enzyme inhibitor. For example, modifications at the carboxamide moiety have been shown to improve binding affinity to cannabinoid receptors .
Q & A
Q. What are the standard synthetic routes for 3-Oxo-2,3-dihydropyridazine-4-carboxamide derivatives?
Synthesis typically involves multi-step reactions, starting with condensation of heterocyclic amines (e.g., pyridazine precursors) with carbonyl-containing reagents. Cyclization under acidic or basic conditions forms the dihydropyridazine core, followed by carboxamide formation via coupling reactions (e.g., EDCI/HOBt-mediated amidation). Critical parameters include temperature control (80–120°C) and solvent selection (DMF, toluene), with yields improved by optimizing stoichiometry and purification via column chromatography .
Q. Which spectroscopic methods are essential for structural characterization?
High-resolution ¹H/¹³C NMR confirms substitution patterns, with pyridazine carbons appearing at δ 121–133 ppm and carbonyl carbons near δ 165–170 ppm. Mass spectrometry (ESI-TOF) validates molecular weight, while IR spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹). X-ray crystallography resolves absolute configurations in crystalline derivatives, as demonstrated in ethyl ester analogs .
Q. How do physicochemical properties influence reactivity and biological activity?
LogP values (calculated ~2.1–3.5) and aqueous solubility (often <10 µM in PBS) are optimized by introducing polar groups (e.g., hydroxyl, amine) or using co-solvents (DMSO). Substituents at the 2-position (e.g., naphthalenyl) enhance π-π stacking with biological targets, while electron-withdrawing groups (Cl, F) improve metabolic stability .
Advanced Research Questions
Q. How can structural modifications at the 2-position heteroaryl group enhance anticancer efficacy?
Patent data shows 2-heteroaryl derivatives (e.g., pyrazolyl, imidazolyl) exhibit improved AHR (aryl hydrocarbon receptor) antagonism, reducing tumor growth in xenograft models. Structure-activity relationship (SAR) studies correlate bulky substituents with increased CYP1A1 inhibition (IC₅₀ < 100 nM). Computational docking identifies key hydrophobic interactions with the AHR ligand-binding domain .
Q. What experimental strategies validate AHR-dependent mechanisms in anticancer activity?
AHR knockout cell lines and XRE-driven luciferase reporter assays confirm pathway engagement. RNA-seq analysis of downstream targets (CYP1A1, IL-6) and in vivo immunohistochemistry of tumor tissues correlate target modulation with efficacy. Co-treatment with AHR antagonists (e.g., CH223191) reverses compound effects .
Q. How can contradictory cytotoxicity data between enzymatic and cellular assays be resolved?
Discrepancies arise from poor membrane permeability or efflux transporter activity (e.g., P-gp). Strategies include:
Q. What methodologies improve metabolic stability during preclinical development?
Deuteration at α-carbonyl positions reduces hepatic clearance. Introducing fluorine substituents or replacing labile esters with ureas enhances stability in microsomal assays (human/rodent). In silico ADMET predictions guide iterative optimization of half-life (t₁/₂ > 2 hrs in plasma) .
Q. How do researchers scale up synthesis without compromising purity?
Flow chemistry ensures temperature control during exothermic cyclization steps. Quality by Design (QbD) approaches optimize mixing efficiency and residence time. Continuous crystallization with in-line PAT monitoring maintains polymorphic consistency, while simulated moving bed chromatography achieves >98% purity at multi-gram scales .
Q. What orthogonal assays confirm target engagement in complex systems?
Cellular thermal shift assays (CETSA) detect compound-induced protein stabilization. CRISPR-interference (CRISPRi) of AHR or downstream targets validates phenotypic causality. Surface plasmon resonance (SPR) quantifies binding kinetics (KD < 1 µM), and phosphoproteomics identifies affected signaling nodes .
Q. How are SAR studies designed to optimize kinase inhibition selectivity?
Broad kinase profiling (≥400 kinases) identifies off-target liabilities. Crystallography-guided substitutions at solvent-exposed regions (e.g., 6-position naphthalenyl) improve selectivity ratios. Free energy perturbation calculations predict affinity changes for gatekeeper mutations, while patient-derived cell screens minimize toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.